3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl benzoate
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Overview
Description
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl benzoate is a synthetic organic compound that belongs to the class of naphthoquinone derivatives. These compounds are known for their diverse chemical and biological activities, making them valuable in various fields such as medicinal chemistry, materials science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl benzoate typically involves the bromination of 1,4-naphthoquinone followed by esterification with benzoic acid. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane or chloroform . The esterification step can be carried out using benzoic acid and a dehydrating agent like dicyclohexylcarbodiimide (DCC) or thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced to form hydroquinone derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can yield quinone derivatives with different oxidation states.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).
Major Products Formed
Substitution: Amino or thio derivatives of the naphthoquinone.
Reduction: Hydroquinone derivatives.
Oxidation: Higher oxidation state quinones.
Scientific Research Applications
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer and antimicrobial properties.
Materials Science: The compound is used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study redox reactions and enzyme activities.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl benzoate involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can lead to cell death, making the compound effective against cancer cells and bacteria. The molecular targets include cellular enzymes involved in redox reactions, such as NAD(P)H:quinone oxidoreductase .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl benzoate
- 3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl benzoate
- 3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl benzoate
Uniqueness
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl benzoate is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization through substitution reactions . This makes it a versatile intermediate in the synthesis of various bioactive compounds and materials .
Properties
CAS No. |
91270-31-4 |
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Molecular Formula |
C17H9BrO4 |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
(3-bromo-1,4-dioxonaphthalen-2-yl) benzoate |
InChI |
InChI=1S/C17H9BrO4/c18-13-14(19)11-8-4-5-9-12(11)15(20)16(13)22-17(21)10-6-2-1-3-7-10/h1-9H |
InChI Key |
AYPOZZQDFDPAQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C(=O)C3=CC=CC=C3C2=O)Br |
Origin of Product |
United States |
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